

Application Note: Quantification of 2-Vinylphenol in Wine Samples by HPLC

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Compound of Interest

Compound Name: 2-Ethenylphenol

Cat. No.: B127231

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Abstract

This application note describes a robust and sensitive method for the quantification of 2-vinylphenol in wine samples using High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD). 2-Vinylphenol, a volatile phenol, can significantly impact the aromatic profile of wine. This method provides a reliable tool for wineries and research laboratories to monitor the concentration of this compound, ensuring wine quality and consistency. The protocol details sample preparation, chromatographic conditions, and method validation parameters.

Introduction

Volatile phenols are a class of compounds that can impart characteristic aromas to wine, which can be desirable at low concentrations but are considered spoilage taints at higher levels. 2-vinylphenol, along with other vinylphenols, is typically formed during fermentation through the enzymatic decarboxylation of hydroxycinnamic acids. Its presence and concentration can be influenced by grape variety, yeast strain, and winemaking practices. Accurate quantification of 2-vinylphenol is therefore crucial for quality control and for understanding the factors that influence its formation. This application note presents a validated HPLC method for the determination of 2-vinylphenol in both red and white wines.

Experimental

Materials and Reagents

- 2-Vinylphenol standard (purity \geq 98%)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade, ultrapure)
- Formic acid (or Acetic acid, analytical grade)
- Solid Phase Extraction (SPE) cartridges (C18, if required)

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Data acquisition and processing software.

Sample Preparation

Direct Injection:

For many wine samples, direct injection after filtration is sufficient.

- Filter the wine sample through a 0.45 μ m syringe filter into an HPLC vial.
- The sample is now ready for injection.

Solid Phase Extraction (SPE) for Complex Matrices or Low Concentrations:

For wines with complex matrices or when low detection limits are required, an SPE cleanup and concentration step can be employed.

- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
- Load 10 mL of the wine sample onto the cartridge.

- Wash the cartridge with 5 mL of water to remove sugars and other polar compounds.
- Elute the phenolic compounds with 2 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.
- Filter the reconstituted sample through a 0.45 μm syringe filter into an HPLC vial.

Chromatographic Conditions

- Mobile Phase A: Water with 0.5% formic acid (v/v)
- Mobile Phase B: Acetonitrile
- Gradient Elution:
 - 0-5 min: 10% B
 - 5-20 min: 10-40% B
 - 20-25 min: 40-10% B
 - 25-30 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Column Temperature: 30 $^{\circ}\text{C}$
- Detection Wavelength: 280 nm^{[1][2]}

Results and Discussion

The described HPLC method provides excellent separation of 2-vinylphenol from other phenolic compounds typically found in wine. The retention time for 2-vinylphenol is expected to be consistent under the specified conditions.

Method Validation

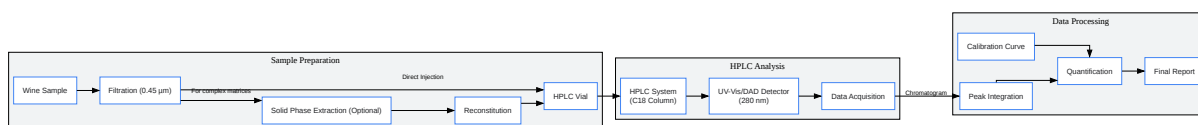
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

- **Linearity:** A calibration curve was constructed by injecting standard solutions of 2-vinylphenol at different concentrations. The method demonstrated good linearity with a correlation coefficient (R^2) greater than 0.999 over the concentration range of 0.1 to 50 mg/L.[3][4]
- **LOD and LOQ:** The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
- **Accuracy and Precision:** Accuracy was assessed through recovery studies by spiking a known concentration of 2-vinylphenol into a wine matrix. Precision was evaluated by analyzing replicate injections of the same sample, with the relative standard deviation (RSD) being calculated. Good recovery (typically 90-110%) and precision (RSD < 5%) are expected.[3][4]

Quantitative Data Summary

Parameter	Value	Reference
Retention Time (approx.)	15-18 min	Method Dependent
Linearity (R^2)	> 0.999	[3][4]
Range	0.1 - 50 mg/L	[5]
Limit of Detection (LOD)	~0.02 mg/L	[5]
Limit of Quantification (LOQ)	~0.06 mg/L	[5]
Recovery	90 - 110%	[3][4]
Precision (RSD)	< 5%	[3][4]

Experimental Workflow



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Caption: HPLC workflow for 2-vinylphenol quantification in wine.

Conclusion

The HPLC method described in this application note is suitable for the routine quantification of 2-vinylphenol in wine samples. The method is sensitive, accurate, and precise, providing a valuable analytical tool for quality control in the wine industry and for research purposes. The sample preparation is straightforward, and the chromatographic conditions are optimized for good resolution and peak shape.

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